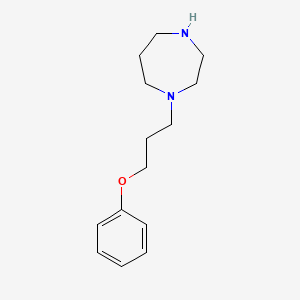

1-(3-Phenoxypropyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of “4-(dimethylamino)-1-(3-phenoxypropyl) pyridinium bromide” involves the reaction of “4-dimethylaminopyridine” with “(3-bromopropoxy) benzene” in toluene at room temperature, followed by stirring at 80 °C for 18 hours . Another example is the self-polycondensation of “1-(3-phenoxypropyl)piperidine-4-one” in trifluoromethanesulfonic acid .Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit enzymes like topoisomerase ii . Topoisomerase II plays a crucial role in DNA replication and transcription, and its inhibition can lead to antiproliferative effects .

Mode of Action

Organic compounds often exert their effects through adsorption on target sites, altering their function . For instance, N-heterocyclic compounds, which share structural similarities with 1-(3-Phenoxypropyl)-1,4-diazepane, are known to act as corrosion inhibitors by adsorbing onto the surface of mild steel .

Biochemical Pathways

It’s worth noting that similar compounds have been used as biochemical reagents in life science research .

Pharmacokinetics

For instance, a study on a novel muscarinic receptor antagonist showed rapid absorption into plasma with a time to maximum concentration of about 5 minutes, and slow elimination with a terminal phase half-life of about 30 hours .

Result of Action

Similar compounds have been found to exhibit potent analgesic efficacy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, similar compounds have been studied for their corrosion inhibition properties in acidic environments . The efficiency of these inhibitors can vary depending on the concentration of the acid and other environmental conditions .

Properties

IUPAC Name |

1-(3-phenoxypropyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-11-16-10-4-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFXMSKDCAHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)